molecular formula C16H15Cl2NO B11174191 2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B11174191
M. Wt: 308.2 g/mol
InChI Key: CTNROPVOAUSXIJ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions, an ethyl group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl-N-(2-methylphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2,6-dichloro-N-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H15Cl2NO/c1-3-19(14-10-5-4-7-11(14)2)16(20)15-12(17)8-6-9-13(15)18/h4-10H,3H2,1-2H3

InChI Key

CTNROPVOAUSXIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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